[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride
Overview
Description
[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C₉H₁₄ClNO₂S and a molecular weight of 235.73 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride typically involves the reaction of 2-(Methanesulfonylmethyl)benzaldehyde with ammonium chloride and sodium cyanoborohydride in the presence of a suitable solvent such as methanol . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as reactant mixing , temperature control , pH adjustment , and product isolation through crystallization or filtration .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Corresponding sulfone derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe in enzyme studies.
- Utilized in the study of cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications in treating certain diseases.
- Studied for its role in drug delivery systems.
Industry:
- Applied in the production of specialty chemicals and intermediates.
- Used in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [2-(Methanesulfonylmethyl)phenyl]methanol
- [2-(Methanesulfonylmethyl)phenyl]methanone
- [2-(Methanesulfonylmethyl)phenyl]methanethiol
Uniqueness:
- [2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications.
Properties
IUPAC Name |
[2-(methylsulfonylmethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9-5-3-2-4-8(9)6-10;/h2-5H,6-7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPSOXFILKWQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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